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Introduction
1,6-Heptadiyne, systematically named hepta-1,6-diyne, is a terminal alkyne that serves as a

versatile building block in organic synthesis.[1][2] Its linear C7 carbon chain is flanked by two

reactive terminal triple bonds, making it a valuable precursor for the synthesis of complex cyclic

molecules and polymers. This guide provides a comprehensive overview of the chemical

structure, physicochemical properties, spectral data, and key reactions of 1,6-heptadiyne, with

a focus on its application in polymerization and cycloaddition reactions.

Chemical Structure and IUPAC Name
The chemical structure of 1,6-heptadiyne is characterized by a seven-carbon chain with triple

bonds at the first and sixth positions.

IUPAC Name: hepta-1,6-diyne[1][2]

Molecular Formula: C₇H₈[1]

CAS Number: 2396-63-6[1]

Canonical SMILES: C#CCCCC#C[3]

InChI Key: RSPZSDWVQWRAEF-UHFFFAOYSA-N[1]
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Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 1,6-heptadiyne is presented

below. This data is essential for its identification, handling, and use in chemical reactions.

Physicochemical Properties
Property Value Reference

Molecular Weight 92.14 g/mol [3]

Density 0.805 g/mL at 25 °C [3]

Boiling Point 111.5 °C [3]

Melting Point -85 °C

Refractive Index n20/D 1.441 [3]

Flash Point 9 °C (48.2 °F) - closed cup [3]

Vapor Pressure 25.9 mmHg at 25 °C [4]

Spectral Data
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Spectrum Type
Key Peaks and Chemical
Shifts

Reference

¹H NMR

The terminal alkyne protons

(HC≡) typically appear around

2.5-3.5 ppm. The methylene

protons adjacent to the triple

bonds and in the center of the

chain will have distinct

chemical shifts.

[5]

¹³C NMR

The sp-hybridized carbons of

the terminal alkynes (HC≡C-)

are expected in the range of

68-90 ppm. The sp³-hybridized

methylene carbons will appear

further upfield.

[6]

Infrared (IR)

A sharp peak around 3300

cm⁻¹ corresponds to the ≡C-H

stretch of the terminal alkynes.

A weaker absorption around

2118 cm⁻¹ is characteristic of

the C≡C triple bond stretch.

[7]

Mass Spectrometry (MS)

The molecular ion peak (M⁺)

will be observed at m/z = 92.

Common fragmentation

patterns for alkynes involve

cleavage of the bonds

adjacent to the triple bond. The

top peak is often observed at

m/z = 91.

[1]

Key Reactions and Experimental Protocols
1,6-Heptadiyne is a substrate for a variety of chemical transformations, most notably

polymerization and cycloaddition reactions.
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Polymerization of 1,6-Heptadiyne
1,6-Heptadiyne can undergo cyclopolymerization to form poly(1,6-heptadiyne), a conjugated

polymer with interesting electronic properties.

This protocol is a general procedure for the polymerization of 1,6-heptadiyne in dimethyl

formamide (DMF) with different initiators.

Materials:

1,6-Heptadiyne

Dimethyl formamide (DMF), anhydrous

Initiator (e.g., KSCN, KBr, KCl, or KI)

Nitrogen gas, oxygen-free

Polymerization tube with inlet and outlet

Thermostatic bath

Condenser

Procedure:

In a polymerization tube, combine the desired volume of a stock solution of 1,6-heptadiyne
in DMF with a stock solution of the chosen initiator in DMF.

Adjust the total volume of the reaction mixture to the desired concentration with additional

anhydrous DMF.

Deaerate the reaction mixture by bubbling oxygen-free nitrogen gas through it for 15

minutes.

Seal the polymerization tube and place it in a preheated thermostatic bath set to 110 °C.

To prevent the loss of solvent and monomer, equip the top of the polymerization tube with a

condenser through which ice-cold water is circulated.
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Allow the polymerization to proceed for the desired amount of time (e.g., up to 72 hours).

The progress of the reaction can be monitored by taking aliquots at different time points and

analyzing them using UV-visible spectroscopy.

After the reaction is complete, cool the mixture to room temperature.

Isolate the polymer by vacuum evaporation of the solvent to obtain a residue.

Wash the residue with a minimal amount of distilled water to remove any unreacted

monomer and initiator.

Dry the resulting polymer, poly(1,6-heptadiyne), under vacuum.

Ruthenium-Catalyzed [2+2+2] Cycloaddition
1,6-Heptadiyne is an excellent substrate for transition metal-catalyzed cycloaddition reactions.

The ruthenium-catalyzed [2+2+2] cycloaddition of 1,6-heptadiyne with another alkyne is a

powerful method for the synthesis of substituted benzene derivatives.[8]

This protocol provides a general guideline for the ruthenium-catalyzed cycloaddition of 1,6-
heptadiyne with a mono-alkyne.

Materials:

1,6-Heptadiyne

A mono-alkyne (e.g., an internal or terminal alkyne)

Ruthenium catalyst (e.g., Cp*RuCl(cod))

Anhydrous solvent (e.g., 1,2-dichloroethane)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a reaction vessel under an inert atmosphere, dissolve 1,6-heptadiyne and the mono-

alkyne in the anhydrous solvent.
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To this solution, add a catalytic amount of the ruthenium catalyst (e.g., 1-5 mol%).

Stir the reaction mixture at ambient temperature.

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion of the reaction, quench the reaction if necessary.

Purify the product by column chromatography on silica gel to isolate the desired bicyclic

benzene derivative.

Visualization of Reaction Mechanism
The following diagram illustrates the proposed mechanism for the ruthenium-catalyzed [2+2+2]

cycloaddition of 1,6-heptadiyne and a generic alkyne.

1,6-Heptadiyne +
Alkyne + [Ru]

Ruthenacyclopentadiene
Intermediate

Oxidative
Coupling Alkyne

Coordination Oxidative Cyclization Ruthenacycloheptatriene
Intermediate Reductive Elimination Benzene Derivative

+ [Ru]

Click to download full resolution via product page

Caption: Ruthenium-catalyzed [2+2+2] cycloaddition of 1,6-heptadiyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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